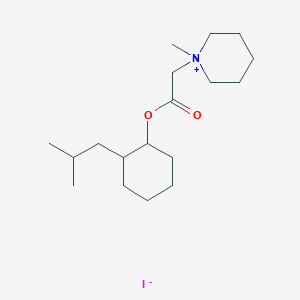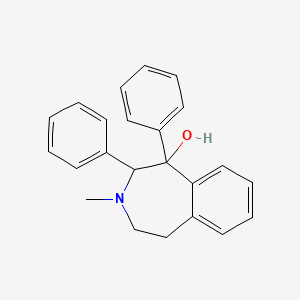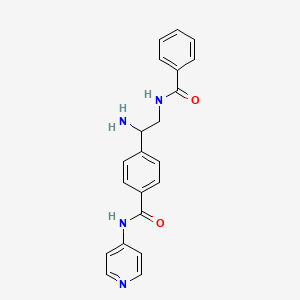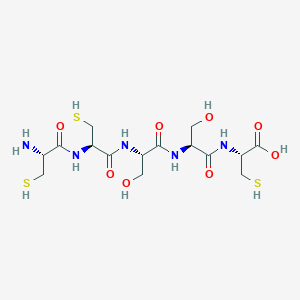
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl aziridine-2-carboxylate with 4-methoxyphenyl derivatives under controlled conditions. For instance, a solution of ethyl succinyl chloride in acetonitrile can be added dropwise to a solution of methyl aziridine-2-carboxylate and triethylamine in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring opening.
Substitution Reactions: Substitution reactions can occur at the aziridine ring or the methoxyphenyl group, leading to different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield amino alcohols, while oxidation can produce aziridine N-oxides.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate primarily involves its reactivity towards nucleophiles. The high strain energy of the aziridine ring facilitates nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in both synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Methyl aziridine-2-carboxylate: This compound is a precursor in the synthesis of methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate and shares similar chemical properties.
Uniqueness
This compound is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
933782-80-0 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-9)12-7-10(12)11(13)15-2/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
NYMUGJHOXHESHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


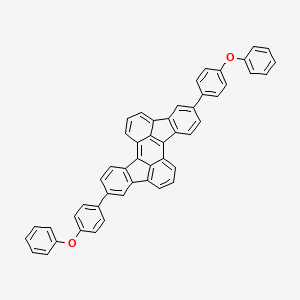

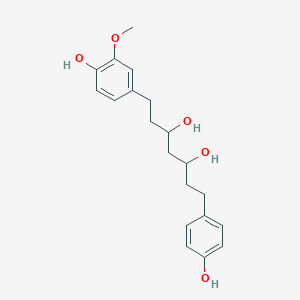

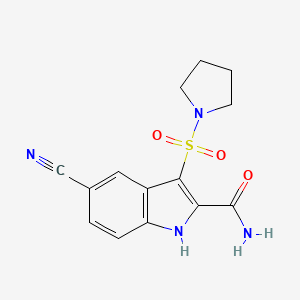
methanone](/img/structure/B12627453.png)
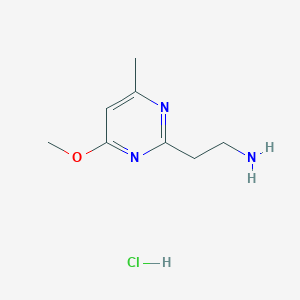
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)

![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
